8-Acetylnaphthalen-2-yl acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12O3 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
(8-acetylnaphthalen-2-yl) acetate |
InChI |
InChI=1S/C14H12O3/c1-9(15)13-5-3-4-11-6-7-12(8-14(11)13)17-10(2)16/h3-8H,1-2H3 |
InChI Key |
UABGDBBHYYGJCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 8 Acetylnaphthalen 2 Yl Acetate
Strategic Synthetic Routes and Precursor Analysis
The creation of asymmetrically substituted naphthalenes requires careful strategic planning, often involving multi-step sequences to ensure the correct placement of different functional groups.
The total synthesis of a compound like 8-acetylnaphthalen-2-yl acetate (B1210297) is not a trivial matter, as traditional electrophilic substitution reactions on naphthalene (B1677914) often lead to mixtures of isomers. nih.govnih.gov A logical, albeit challenging, synthetic approach would likely start from a precursor that already contains oxygen functionalities, such as naphthalenediol, which can then be selectively modified.
A hypothetical synthetic pathway could involve:
Starting Material Selection: A suitable precursor would be a naphthalene derivative with hydroxyl groups at the 2 and 8 positions (naphthalene-2,8-diol).
Selective Protection/Esterification: One hydroxyl group would need to be selectively converted to the acetate ester. This chemoselectivity can be difficult to achieve and may require the use of protecting groups for the other hydroxyl function.
Directed Acetylation: The remaining hydroxyl group would then need to be converted into an acetyl group. This is a more complex transformation than a simple esterification and could potentially be achieved through methods like the Fries rearrangement of a diacetate or a direct Friedel-Crafts type acetylation on a protected intermediate. However, Friedel-Crafts reactions on naphthalenes are notoriously difficult to control regioselectively. nih.gov
Alternative approaches might build the naphthalene ring system from acyclic precursors, a method that can offer better control over the substitution pattern. For instance, Dieckmann-type cyclization reactions have been employed to synthesize specific alkyl-substituted naphthalenes, which could then be further functionalized. nih.gov
Achieving the desired 2,8-substitution pattern requires overcoming the inherent reactivity preferences of the naphthalene ring.
Naphthalene Acetylation: The Friedel-Crafts acetylation is a primary method for introducing an acetyl group onto an aromatic ring. byjus.com In the case of naphthalene, the reaction can yield two possible isomers: 1-acetylnaphthalene (α-acetylnaphthalene) and 2-acetylnaphthalene (B72118) (β-acetylnaphthalene). rsc.orgrsc.org The ratio of these products is highly dependent on reaction conditions such as the solvent, temperature, and concentration of reactants. psu.edustackexchange.com
Kinetic vs. Thermodynamic Control: Typically, acetylation at lower temperatures (kinetic control) favors the α-isomer due to the higher stability of the corresponding carbocation intermediate. At higher temperatures, the reaction becomes reversible, and the more sterically stable β-isomer (thermodynamic product) is favored. researchgate.net
Solvent and Catalyst Effects: The choice of solvent significantly influences the isomer ratio. For instance, using nitrobenzene (B124822) as a solvent in AlCl₃-catalyzed acetylation tends to increase the yield of the β-isomer. acs.org The nature of the Lewis acid catalyst also plays a crucial role. stackexchange.com For the synthesis of 2-acetylnaphthalene derivatives, conditions are chosen to favor thermodynamic control. biosynth.com
Naphthalene Esterification: Esterification of a hydroxylated naphthalene (naphthol) to form a naphthyl acetate is a more straightforward transformation. The challenge lies in performing this reaction chemoselectively in the presence of other reactive sites. If starting from a naphthalenediol, one hydroxyl group must be selectively esterified while the other is either protected or remains available for the subsequent acetylation step. Tandem reactions combining different transformations in one pot have been developed for synthesizing naphthalene amino esters, showcasing advanced strategies for controlling reactivity. rsc.org
Mechanistic Investigations of Key Synthetic Transformations
Understanding the underlying mechanisms of the key reactions is paramount for optimizing the synthesis of complex molecules like 8-acetylnaphthalen-2-yl acetate.
The Friedel-Crafts acetylation of naphthalene proceeds through a well-established electrophilic aromatic substitution mechanism. byjus.com
Formation of the Electrophile: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion (CH₃CO⁺) or a polarized donor-acceptor complex. byjus.comacs.org
Electrophilic Attack and Formation of the σ-Complex: The electron-rich naphthalene ring attacks the acylium ion. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or σ-complex. rsc.orgacs.org
Deprotonation and Aromaticity Restoration: A base (such as the AlCl₄⁻ complex) removes a proton from the carbon atom bearing the new acetyl group, restoring the aromaticity of the naphthalene ring and yielding the acetylnaphthalene product. byjus.com
The regioselectivity of the reaction is determined by the relative stability of the intermediate σ-complexes for α- and β-attack. The σ-complex leading to the α-isomer is generally more stable because it can delocalize the positive charge over the adjacent ring without disrupting its aromaticity. However, steric hindrance at the α-position and the reversibility of the reaction under certain conditions can lead to the formation of the β-isomer. rsc.orgpsu.edu
Kinetic studies of the Friedel-Crafts acetylation of naphthalene have revealed a complex relationship between reactant concentrations and the rates of formation of the α- and β-isomers. rsc.orgrsc.orgruc.dk
Research has shown that the reaction order with respect to the acylating reagent (acetyl chloride and AlCl₃) is different for the two positions:
β-Acetylation: This reaction is typically first-order in the acylating reagent. rsc.orgpsu.edu
α-Acetylation: This reaction is predominantly second-order in the acylating reagent. rsc.orgpsu.edu
This duality in mechanism means that the α/β isomer ratio changes over time and with varying concentrations of the reactants. rsc.org Initially, the kinetically favored α-isomer may form faster, but as the reaction progresses, the thermodynamically more stable β-isomer can become the major product. psu.edu
Below is a table summarizing the kinetic parameters for the Friedel-Crafts acetylation of naphthalene in a 1,2-dichloroethane (B1671644) solution.
| Parameter | α-Acetylation | β-Acetylation | Citation |
| Reaction Order (Acylating Reagent) | Second-order | First-order | rsc.orgrsc.org |
| Enthalpy of Activation (ΔH‡) | ~21 kJ mol⁻¹ | ~48 kJ mol⁻¹ | rsc.org |
| Entropy of Activation (ΔS‡) | ~ -160 J K⁻¹ mol⁻¹ | ~ -99 J K⁻¹ mol⁻¹ | rsc.org |
Table 1: Kinetic parameters for the α- and β-acetylation of naphthalene.
The significantly lower activation enthalpy and more negative activation entropy for the α-reaction compared to the β-reaction highlight the different transition states involved. rsc.org Kinetic studies of esterification reactions are also crucial for optimizing reaction conditions, with temperature and catalyst loading being key factors influencing the reaction rate. nih.govresearchgate.net
Methodological Innovations and Green Chemistry Principles in Synthesis
Modern synthetic chemistry places increasing emphasis on developing environmentally benign and efficient processes.
Methodological Innovations: A significant innovation in the acylation of naphthalenes is the use of solid acid catalysts, such as zeolites. Large-pore zeolites like H-beta have been shown to be effective catalysts for the liquid-phase acylation of naphthalene with acetic anhydride (B1165640). researchgate.net
Advantages of Zeolites:
Shape Selectivity: The defined pore structure of zeolites can favor the formation of the less bulky 2-acetylnaphthalene isomer, leading to selectivities over 80%. researchgate.net
Reusability and Reduced Waste: Unlike traditional Lewis acids like AlCl₃, which are used in stoichiometric amounts and generate significant corrosive waste, zeolites are solid catalysts that can be recovered and reused.
Improved Stability: By optimizing reaction conditions, such as using an excess of naphthalene and adding the acylating agent stepwise, the stability and lifetime of the zeolite catalyst can be improved. researchgate.net
Green Chemistry Principles: The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of naphthalene derivative synthesis, this includes:
Use of Greener Solvents: Traditional solvents for Friedel-Crafts reactions, like nitrobenzene and chlorinated hydrocarbons, are toxic. Research is exploring more benign alternatives.
Catalytic Reactions: The shift from stoichiometric reagents (e.g., AlCl₃) to catalytic systems (e.g., zeolites) is a core green chemistry principle that reduces waste.
Alternative Energy Sources: Using methods like hydrothermal synthesis, which employs high-temperature water as both a solvent and a catalyst, can eliminate the need for organic solvents and harsh reagents. This approach has been successfully used for the quantitative synthesis of high-purity naphthalene bisimides. rsc.org
These innovations pave the way for more sustainable and efficient production of complex naphthalene-based molecules.
Catalytic Systems in Esterification and Acetylation
The esterification of naphthols and the acetylation of the naphthalene ring are fundamental reactions in organic synthesis. Modern synthetic chemistry has seen a shift from stoichiometric reagents to more efficient and environmentally benign catalytic methods.
Esterification of Naphthols:
The esterification of a hydroxyl group on the naphthalene ring, a key step in forming this compound from its corresponding naphthol precursor (8-acetyl-2-naphthol), can be effectively achieved using various catalytic systems. A notable example is the selective acetylation of 2-naphthol (B1666908) to 2-naphthyl acetate, which serves as an excellent model for the esterification of the hydroxyl group in the target molecule's precursor.
Research has demonstrated the efficacy of nickel-based homogeneous catalysts for this transformation. sciencepublishinggroup.comresearchgate.net In a study by Rahman et al., various nickel salts were screened for their catalytic activity in the acetylation of 2-naphthol using different acetylating agents. sciencepublishinggroup.comresearchgate.net Nickel nitrate (B79036) was identified as a particularly effective catalyst, affording high yields of 2-naphthyl acetate under reflux conditions. sciencepublishinggroup.comresearchgate.net The choice of acetylating agent was also found to be crucial, with acetic acid providing the best results in combination with the nickel nitrate catalyst. sciencepublishinggroup.comresearchgate.net This method offers several advantages, including high chemoselectivity, relatively short reaction times, and a simple work-up procedure without the need for additional additives. sciencepublishinggroup.com
Below is a table summarizing the catalytic performance of different nickel salts in the acetylation of 2-naphthol, which provides valuable insights for the potential esterification of 8-acetyl-2-naphthol.
Table 1: Catalytic Performance of Nickel Salts in the Acetylation of 2-Naphthol
| Catalyst (30mg) | Acetylating Agent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Ni(NO₃)₂·6H₂O | Acetic Acid | Acetonitrile | 90 | researchgate.net |
| Ni(OAc)₂·4H₂O | Acetic Acid | Acetonitrile | 65 | researchgate.net |
| NiSO₄·6H₂O | Acetic Acid | Acetonitrile | 55 | researchgate.net |
Acylation of Naphthalenes:
The introduction of the acetyl group at the C-8 position of a 2-naphthol derivative is a more complex challenge due to the directing effects of the hydroxyl group, which typically favors substitution at other positions. Traditional Friedel-Crafts acylation often leads to mixtures of isomers. However, patents have described methods for the regioselective acylation of 2-substituted naphthalenes. For instance, the use of substantially anhydrous hydrogen fluoride (B91410) as both a catalyst and a solvent has been shown to direct the acylation of 2-substituted naphthalenes to the 6-position (which would correspond to the 7-position if starting with 2-naphthol to produce a precursor for 8-acetyl-2-naphthol). google.comgoogle.com This method can be carried out at temperatures between 40°C and 100°C and is applicable to a range of acylating agents, including acetic anhydride. google.comgoogle.com
Sustainable Synthetic Practices and Atom Economy in Naphthalene Derivatives Synthesis
The principles of green chemistry are increasingly integral to the development of new synthetic routes. Key among these is the concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.org
The synthesis of this compound can be analyzed through the lens of atom economy. The ideal synthesis would involve addition reactions, which have 100% atom economy. rsc.org However, the likely synthetic steps, acylation and esterification, are typically condensation reactions that generate byproducts.
Atom Economy in Acetylation and Esterification:
The atom economy of an esterification reaction depends on the choice of acetylating agent.
Using Acetic Anhydride: The reaction of an alcohol (ROH) with acetic anhydride ((CH₃CO)₂O) produces the desired ester (R-OAc) and acetic acid (CH₃COOH) as a byproduct.
ROH + (CH₃CO)₂O → R-OAc + CH₃COOH
The atom economy for this reaction is not 100% due to the formation of acetic acid. For the synthesis of aspirin (B1665792) via this route, the atom economy is calculated to be around 75%. chemrxiv.org
Using Acetic Acid: The direct esterification of an alcohol with acetic acid produces the ester and water (H₂O) as the only byproduct.
ROH + CH₃COOH ⇌ R-OAc + H₂O
This reaction, especially when catalyzed efficiently, represents a more atom-economical approach. For example, the synthesis of aspirin using acetic acid has a theoretical atom economy of approximately 90.9%. chemrxiv.org The use of catalysts like nickel nitrate, as seen in the acetylation of 2-naphthol, can drive this equilibrium towards the product, making it a more sustainable option. sciencepublishinggroup.comresearchgate.net
The Friedel-Crafts acylation, often used for introducing the acetyl group, traditionally employs stoichiometric amounts of a Lewis acid catalyst like aluminum trichloride, which generates significant amounts of waste. rsc.org The use of catalytic systems, such as the anhydrous hydrogen fluoride method, improves the sustainability profile of this step, although the hazardous nature of the catalyst itself must be considered. google.comgoogle.com
The development of synthetic routes for compounds like this compound that utilize highly efficient and recyclable catalysts, minimize the use of hazardous reagents, and maximize atom economy is a critical goal for modern organic synthesis. acs.org The exploration of catalytic systems based on abundant and less toxic metals, as well as biocatalysis, offers promising avenues for achieving these sustainable objectives in the synthesis of naphthalene derivatives. chemrxiv.orgsciencepublishinggroup.com
Advanced Spectroscopic and Structural Elucidation Research of 8 Acetylnaphthalen 2 Yl Acetate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
Multi-dimensional NMR Techniques for Conformational Analysis
There is no available research that utilizes multi-dimensional NMR techniques, such as COSY, HSQC, HMBC, or NOESY, to determine the solution-state conformation of 8-Acetylnaphthalen-2-yl acetate (B1210297). Such studies would be crucial for understanding the spatial arrangement of the acetyl and acetate groups relative to the naphthalene (B1677914) core and any restricted rotation that may occur.
Solid-State NMR Investigations for Supramolecular Assembly Research
Investigations into the supramolecular assembly of 8-Acetylnaphthalen-2-yl acetate using solid-state NMR (ssNMR) have not been reported. This type of research would provide insights into the intermolecular interactions and packing arrangements of the molecule in the solid state, which are critical for understanding its material properties.
Advanced Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) for Fragmentomics
Detailed fragmentation studies of this compound using tandem mass spectrometry (MS/MS) are absent from the scientific literature. An analysis of its "fragmentome" would be invaluable for confirming its structure and understanding its gas-phase ion chemistry.
High-Resolution Mass Spectrometry (HRMS) in Structural Research
While HRMS is a standard technique for determining the accurate mass and elemental composition of a compound, specific research reports detailing the high-resolution mass spectrometric analysis of this compound and its application in structural research are not found.
X-ray Crystallography and Single-Crystal Diffraction Analysis for Molecular Geometry
A definitive determination of the molecular geometry of this compound through single-crystal X-ray diffraction analysis has not been published. This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its three-dimensional structure in the crystalline form.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystalline solid is dictated by a delicate balance of intermolecular forces, which collectively determine the material's physical properties. While specific crystallographic data for this compound is not publicly available, the crystal packing can be inferred by examining related naphthalene derivatives. The study of these analogues reveals that crystal structures are often stabilized by a network of weak intermolecular interactions.
In the case of this compound, the presence of both a carbonyl group in the acetyl moiety and an ester group provides sites for potential hydrogen bonding with any residual solvent molecules or with other molecules of the compound itself if C-H···O interactions are considered. The planar naphthalene core is expected to facilitate π-π stacking interactions, a common feature in the crystal engineering of aromatic compounds. These stacking interactions, where the electron-rich aromatic rings of adjacent molecules align, are a significant driving force in the formation of a stable crystal lattice.
Polymorphism Research of Naphthalene Derivatives
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of research in pharmaceuticals and materials science, as different polymorphs can exhibit distinct physical and chemical properties. Naphthalene and its derivatives are known to exhibit polymorphic behavior. For instance, studies on N,N'-dialkyl-naphthalene diimides have shown a rich crystal chemical behavior, including numerous polymorphic transitions. These transitions are often influenced by factors such as solvent of crystallization, temperature, and pressure.
The investigation of polymorphism in benzene (B151609) and naphthalene has been approached using enhanced molecular dynamics simulations, which allow for the exploration of the free energy landscape of different crystal structures. Such computational methods can predict the most stable polymorphs at various conditions. For a molecule like this compound, it is plausible that different crystalline forms could be obtained by varying the crystallization conditions. Each polymorph would have a unique crystal packing and, consequently, different intermolecular interactions, which could affect its melting point, solubility, and spectroscopic properties. The identification and characterization of potential polymorphs of this compound would be a crucial step in its material characterization.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Dynamics Research
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule, providing a fingerprint of its functional groups and insights into molecular structure and bonding.
For this compound, the vibrational spectra would be characterized by contributions from the naphthalene core, the acetyl group, and the acetate group. The IR and Raman spectra are expected to show characteristic bands for the C=O stretching vibrations of the ketone and ester functionalities. Typically, the ester carbonyl stretch appears at a higher wavenumber (around 1735-1750 cm⁻¹) compared to the ketone carbonyl stretch (around 1690-1715 cm⁻¹). The exact positions of these bands can be influenced by the electronic environment and intermolecular interactions within the crystal lattice.
The aromatic C-H stretching vibrations of the naphthalene ring are expected in the region of 3000-3100 cm⁻¹, while the C-C stretching vibrations of the ring would appear in the 1400-1600 cm⁻¹ range. The C-O stretching vibrations of the acetate group would also give rise to characteristic bands in the fingerprint region (below 1300 cm⁻¹).
Computational Vibrational Spectroscopy and Band Assignment
To aid in the interpretation of experimental IR and Raman spectra, computational methods such as Density Functional Theory (DFT) are often employed. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with the experimental data to make detailed band assignments. For a precise analysis of this compound, a combination of experimental and computational approaches would be necessary to accurately assign the observed vibrational bands to specific molecular motions.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties
UV-Vis absorption and fluorescence spectroscopy are key techniques for investigating the electronic structure and photophysical properties of molecules. The naphthalene chromophore is the primary determinant of the electronic absorption and emission properties of this compound.
Based on studies of analogous compounds like 1-naphthyl acetate, the absorption spectrum of this compound in a non-polar solvent like n-hexane is expected to show structured bands characteristic of the naphthalene ring system. The introduction of the acetyl and acetate substituents can cause a slight red-shift (bathochromic shift) of these absorption bands compared to unsubstituted naphthalene.
The fluorescence spectrum is also expected to be characteristic of the naphthalene moiety, exhibiting a vibrational structure. The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, can be influenced by the nature and position of the substituents on the naphthalene ring. For instance, the fluorescence quantum yield of 1-naphthyl acetate has been reported to be lower than that of naphthalene, suggesting that the substituent provides additional non-radiative decay pathways for the excited state. A similar effect might be anticipated for this compound.
Table 1: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features | Inferred From |
|---|---|---|
| Infrared (IR) Spectroscopy | C=O (ester) stretch: ~1735-1750 cm⁻¹C=O (ketone) stretch: ~1690-1715 cm⁻¹Aromatic C-H stretch: ~3000-3100 cm⁻¹Aromatic C=C stretch: ~1400-1600 cm⁻¹ | General group frequencies |
| Raman Spectroscopy | Complementary to IR, strong aromatic ring vibrations | General principles |
| UV-Vis Absorption | Structured bands characteristic of naphthalene, slight red-shift | 1-Naphthyl Acetate |
| Fluorescence Emission | Structured emission, characteristic of naphthalene | 1-Naphthyl Acetate |
Time-Resolved Spectroscopy for Excited State Dynamics
Time-resolved spectroscopic techniques, such as time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy, provide invaluable information about the dynamics of excited electronic states. These methods can measure the lifetimes of excited states and probe the kinetics of photophysical processes like intersystem crossing and internal conversion.
For this compound, time-resolved fluorescence measurements would reveal the decay kinetics of its first excited singlet state (S₁). The fluorescence lifetime (τf) is a key parameter that, in conjunction with the fluorescence quantum yield (Φf), allows for the calculation of the radiative (k_r) and non-radiative (k_nr) decay rate constants.
The presence of the carbonyl group in the acetyl moiety could potentially facilitate intersystem crossing to the triplet manifold (T₁). Ultrafast transient absorption spectroscopy could be employed to monitor the formation and decay of the triplet state, providing a complete picture of the excited-state deactivation pathways. Understanding these dynamics is crucial for evaluating the potential of this compound in applications such as photosensitizers or organic light-emitting diodes (OLEDs).
Theoretical and Computational Investigations of 8 Acetylnaphthalen 2 Yl Acetate
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 8-acetylnaphthalen-2-yl acetate (B1210297) at the atomic and electronic levels. These methods allow for a detailed examination of the molecule's electronic landscape and stability.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and stability of molecules. By approximating the electron density, DFT calculations can predict various parameters that are critical for understanding the chemical behavior of 8-acetylnaphthalen-2-yl acetate.
DFT studies would involve geometry optimization to find the most stable arrangement of atoms in the molecule. From the optimized structure, key electronic properties can be calculated. The stability of the molecule can be inferred from its total energy and the energies of its frontier molecular orbitals. The presence of electron-withdrawing acetyl and electron-donating acetate groups on the naphthalene (B1677914) core is expected to significantly influence the electronic distribution and reactivity. rsc.org
Table 1: Predicted Electronic Properties of this compound using DFT
| Property | Predicted Value | Significance |
| Total Energy | Value (e.g., in Hartrees) | Indicates the overall stability of the molecule. |
| Dipole Moment | Value (e.g., in Debye) | Reflects the polarity of the molecule, arising from the asymmetrical arrangement of acetyl and acetate groups. |
| Ionization Potential | Value (e.g., in eV) | Energy required to remove an electron; related to the molecule's ability to act as an electron donor. nih.gov |
| Electron Affinity | Value (e.g., in eV) | Energy released upon gaining an electron; related to the molecule's ability to act as an electron acceptor. nih.gov |
Note: The values in this table are illustrative and would be determined from specific DFT calculations.
The acetyl group, being an electron-withdrawing group, is expected to decrease the electron density on the naphthalene ring, particularly at the ortho and para positions relative to its point of attachment. Conversely, the acetate group, with its ester oxygen, can act as a weak electron-donating group through resonance. This interplay of electronic effects governs the molecule's reactivity and spectroscopic properties.
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and electronic transitions. rsc.org
For this compound, the HOMO is likely to be localized on the electron-rich naphthalene ring and the acetate group, while the LUMO is expected to be centered on the electron-withdrawing acetyl group and the naphthalene system. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, which has implications for its potential applications in materials science and photochemistry. The introduction of substituent groups like acetyl and acetate is a common strategy to tune the frontier orbital energy levels and thus the electronic properties of conjugated molecules. rsc.org
Table 2: Frontier Orbital Analysis of this compound
| Parameter | Description | Predicted Influence on this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Influences the molecule's ability to donate electrons. The acetate group may raise the HOMO energy. rsc.org |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Influences the molecule's ability to accept electrons. The acetyl group is expected to lower the LUMO energy. rsc.org |
| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Determines the molecule's excitability and chemical reactivity. The combined effect of the substituents will modulate this gap. rsc.org |
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques that allow for the exploration of the dynamic behavior and conformational preferences of molecules over time. These methods are invaluable for understanding how this compound might behave in different environments.
The presence of rotatable single bonds in the acetyl and acetate groups of this compound means that the molecule can exist in various conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, known as energy minima. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation.
The orientation of the acetyl and acetate groups relative to the naphthalene plane will be a key determinant of the conformational landscape. Steric hindrance between the hydrogen atoms on the naphthalene ring and the substituent groups will play a significant role in defining the preferred conformations. Computational methods can map the potential energy surface of the molecule, revealing the energy barriers between different conformers. nih.gov
Table 3: Potential Energy Minima for Key Dihedral Angles in this compound
| Dihedral Angle | Description | Predicted Stable Conformation(s) | Relative Energy (kcal/mol) |
| C(7)-C(8)-C(acetyl)-O(acetyl) | Rotation of the acetyl group | Planar or near-planar with the naphthalene ring to maximize conjugation, but may be twisted to avoid steric clash. | To be determined by calculation |
| C(1)-C(2)-O(acetate)-C(acetate) | Rotation of the acetate group | Planar or near-planar with the naphthalene ring. | To be determined by calculation |
Note: The relative energies are illustrative and would be quantified through computational analysis.
Computational chemistry can be used to predict the likely reaction pathways for a molecule and to characterize the high-energy transition states that must be overcome for a reaction to occur. For this compound, this could involve modeling its hydrolysis, where the acetate group is cleaved.
By mapping the potential energy surface of the reaction, a minimum energy path from reactants to products can be identified. The highest point along this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy. nih.govresearchgate.net DFT calculations can be employed to optimize the geometry of the transition state and calculate its energy, providing insights into the reaction mechanism and kinetics. nih.govresearchgate.net For instance, the hydrolysis of the ester could proceed via a tetrahedral intermediate, and computational modeling could elucidate the stability of this intermediate and the barriers to its formation and breakdown.
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic parameters for this compound, which can be compared with experimental data to validate the computational model and aid in spectral assignment.
Time-dependent DFT (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions. nih.gov The predicted maximum absorption wavelengths (λmax) and oscillator strengths can provide insights into the electronic structure and chromophores within the molecule. nih.gov
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. nih.gov These calculations can help in assigning the observed spectral bands to specific molecular vibrations, such as the C=O stretching of the acetyl and acetate groups, and the aromatic C-C stretching of the naphthalene ring. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method, which are valuable for structural elucidation. nih.gov
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Predicted Value/Range |
| UV-Vis Spectroscopy | λmax | ~300-350 nm (indicative, based on naphthalene chromophore) |
| IR Spectroscopy | C=O stretch (acetyl) | ~1680-1700 cm⁻¹ |
| C=O stretch (acetate) | ~1750-1770 cm⁻¹ | |
| ¹³C NMR Spectroscopy | C=O carbon (acetyl) | ~195-205 ppm |
| C=O carbon (acetate) | ~168-172 ppm | |
| ¹H NMR Spectroscopy | Methyl protons (acetyl) | ~2.5-2.7 ppm |
| Methyl protons (acetate) | ~2.2-2.4 ppm |
Note: These predicted values are based on typical ranges for these functional groups and would be refined by specific in silico calculations.
Structure-Activity Relationship (SAR) Computational Studies within Theoretical Frameworks
The exploration of the structure-activity relationship (SAR) of this compound is a critical step in understanding its potential biological activities and in the rational design of more potent and selective analogs. Computational chemistry and molecular modeling serve as powerful tools to elucidate the intricate connections between the molecular structure of this compound and its functional effects at a molecular level. These theoretical investigations provide insights that guide synthetic efforts and biological testing, ultimately accelerating the drug discovery and development process.
Quantitative Structure-Activity Relationship (QSAR) analysis is a fundamental computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov In the context of this compound, a QSAR study would involve the generation of a dataset of structurally related analogs and the determination of their biological activity through in vitro assays. Subsequently, a wide array of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.
The selection of relevant descriptors is a crucial step in building a robust QSAR model. For naphthalene derivatives, descriptors such as the partition coefficient (log P), which represents hydrophobicity, energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which relate to electronic properties, and various topological indices have been shown to be significant. mdpi.com The goal is to develop a statistically significant equation that can predict the biological activity of new, untested analogs of this compound.
To illustrate the application of QSAR in the study of this compound and its hypothetical analogs, a sample data table is presented below. This table showcases a hypothetical series of compounds with variations in substituents and their corresponding calculated molecular descriptors and observed biological activity (expressed as IC50, the half-maximal inhibitory concentration).
Table 1: Hypothetical QSAR Data for this compound Analogs
| Compound | R1 Substituent | R2 Substituent | LogP | HOMO (eV) | LUMO (eV) | Steric Parameter (MolRef) | IC50 (µM) |
| This compound | -COCH3 | -OCOCH3 | 3.1 | -6.2 | -1.5 | 85.2 | 15.3 |
| Analog 1 | -H | -OCOCH3 | 2.5 | -6.1 | -1.4 | 75.8 | 25.1 |
| Analog 2 | -COCH3 | -OH | 2.8 | -6.0 | -1.3 | 80.1 | 10.5 |
| Analog 3 | -COCH3 | -NH2 | 2.6 | -5.9 | -1.2 | 79.5 | 8.2 |
| Analog 4 | -Br | -OCOCH3 | 3.9 | -6.4 | -1.7 | 88.9 | 12.7 |
| Analog 5 | -OCH3 | -OCOCH3 | 3.0 | -6.0 | -1.3 | 87.4 | 18.9 |
Molecular docking is another powerful computational technique that provides a three-dimensional visualization of the binding interactions between a ligand, such as this compound, and its putative biological target, typically a protein or enzyme. This method predicts the preferred orientation and conformation of the ligand within the binding site of the receptor and estimates the binding affinity. By analyzing the docking results, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding.
For instance, if this compound were being investigated as an inhibitor of a specific enzyme, molecular docking could reveal how the acetyl and acetate groups of the molecule fit into the enzyme's active site. The naphthalene core might engage in hydrophobic interactions with nonpolar amino acid residues, while the carbonyl oxygens could act as hydrogen bond acceptors. Understanding these interactions at an atomic level is invaluable for designing modifications to the structure of this compound that could enhance its binding affinity and, consequently, its inhibitory potency.
The insights gained from both QSAR and molecular docking studies can be integrated to build a comprehensive SAR model. This model can then be used to prioritize the synthesis of new analogs with a higher probability of exhibiting the desired biological activity, thereby streamlining the drug discovery pipeline.
Reactivity, Reaction Mechanisms, and Derivatization Research of 8 Acetylnaphthalen 2 Yl Acetate
Electrophilic and Nucleophilic Aromatic Substitution Studies on the Naphthalene (B1677914) Core
The naphthalene ring system is susceptible to electrophilic aromatic substitution (EAS), with the position of substitution being influenced by both electronic and steric factors. In general, naphthalene undergoes EAS more readily than benzene (B151609). The substitution pattern on 8-Acetylnaphthalen-2-yl acetate (B1210297) is dictated by the directing effects of the existing acetyl and acetate substituents.
The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.orgmasterorganicchemistry.com Conversely, the acetate group, especially upon hydrolysis to a hydroxyl group, is an activating, ortho-para-directing group. masterorganicchemistry.compressbooks.pub In 8-Acetylnaphthalen-2-yl acetate, the acetyl group is at position 8 and the acetate at position 2. Electrophilic attack will be directed to positions on the naphthalene ring that are activated by the acetate group and not significantly deactivated by the acetyl group. The alpha positions (1, 4, 5, 8) of naphthalene are generally more reactive towards electrophiles under kinetic control, while the beta positions (2, 3, 6, 7) are favored under thermodynamic control. wordpress.com For instance, the Friedel-Crafts acetylation of 2-methoxynaphthalene (B124790) can yield different isomers depending on the reaction conditions, highlighting the fine balance of factors that control regioselectivity. stackexchange.comechemi.comchromforum.org
Nucleophilic aromatic substitution (SNAr) on the unmodified naphthalene core of this compound is generally difficult unless activated by strong electron-withdrawing groups or in the presence of specific leaving groups. However, studies on related compounds, such as 1-methoxy-2-(diphenylphosphinyl)naphthalene, have shown that nucleophilic substitution can occur, where the methoxy (B1213986) group is replaced by various nucleophiles. elsevierpure.com This suggests that under appropriate conditions, the acetate group in this compound could potentially be a target for nucleophilic substitution.
Hydrolysis and Transesterification Reactions of the Acetate Moiety
The acetate group at the 2-position of the naphthalene ring can undergo hydrolysis to yield the corresponding naphthol, 8-acetylnaphthalen-2-ol. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic for attack by water. youtube.com Base-catalyzed hydrolysis, or saponification, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses to give the carboxylate and the alcohol. masterorganicchemistry.com
Studies on the hydrolysis of various aryl acetates have shown that the reaction mechanism can be influenced by the nature of the leaving group. rsc.orgrsc.org For instance, the acetate-catalyzed hydrolysis of aryl acetates can proceed through either nucleophilic or general base catalysis, depending on the stability of the departing phenoxide group. rsc.org
Enzymatic hydrolysis and transesterification offer a milder and more selective alternative. Lipases are commonly employed for these transformations. mdpi.comresearchgate.net Lipase-catalyzed hydrolysis of racemic acetates has been used for the kinetic resolution of various compounds. mdpi.com Similarly, lipase-catalyzed transesterification, often using enol esters as acylating agents, is a powerful method for the synthesis of new esters under mild conditions. acs.orgresearchgate.netnih.gov It can be inferred that this compound would be a suitable substrate for such enzymatic reactions, allowing for controlled deacetylation or transformation into other esters.
Functional Group Interconversion Research at Acetyl and Acetate Positions
The acetyl and acetate groups of this compound can be chemically transformed into a variety of other functional groups, providing pathways for the synthesis of diverse derivatives. solubilityofthings.comfiveable.meub.edu
At the Acetyl Position: The acetyl group can undergo a range of reactions:
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding 8-(1-hydroxyethyl)naphthalen-2-yl acetate. fiveable.me
Oxidation: Oxidation of acetylnaphthalenes can lead to different products depending on the oxidant. For example, oxidation of 1- and 2-acetylnaphthalenes with iodate (B108269) has been shown to yield ω-hydroxyacetylnaphthalene. cas.cz
Condensation Reactions: The methyl group of the acetyl moiety is acidic enough to participate in condensation reactions. For instance, it can react with aldehydes (like 4-chlorobenzaldehyde) to form chalcones, which are versatile intermediates for the synthesis of heterocyclic compounds. ekb.eg
At the Acetate Position: The primary reaction at the acetate position is its hydrolysis to a hydroxyl group, as discussed previously. This hydroxyl group can then be further functionalized:
Etherification: The resulting naphthol can be converted to ethers through Williamson ether synthesis.
Conversion to Sulfonates: The hydroxyl group can be transformed into a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups for nucleophilic substitution reactions. ub.edu
Advanced Oxidation and Reduction Chemistry Applied to the Compound
Beyond the simple reduction of the acetyl group, more advanced oxidation and reduction methods can be applied to this compound.
Oxidation: Kinetic studies on the oxidation of 1- and 2-acetylnaphthalenes by iodate in the presence of sulfuric acid have shown that the reaction follows first-order kinetics with respect to both the acetylnaphthalene and the iodate. cas.cz The proposed mechanism involves the slow attack of the oxidant on the enol form of the acetylnaphthalene, leading to the formation of a carbonium ion intermediate, which then gives the corresponding ω-hydroxyacetylnaphthalene. cas.cz The 2-acetyl isomer was found to be more reactive than the 1-acetyl isomer, a finding that is relevant to the 8-acetyl substitution in the target compound. cas.cz
Reduction: Catalytic hydrogenation can be employed to reduce the acetyl group. Furthermore, reductive coupling reactions of acetylnaphthalene derivatives with tosylhydrazide and arylboronic acids have been reported, offering a pathway to more complex structures. researchgate.net
Synthesis and Characterization of Novel Derivatives and Analogs
The functional groups of this compound serve as handles for the synthesis of a wide array of derivatives and analogs with potentially interesting chemical and physical properties.
Design Principles for Derivative Synthesis (e.g., heterocyclic ring formation)
A key strategy in the derivatization of acetyl-substituted aromatics is the use of the acetyl group as a precursor for the construction of heterocyclic rings. youtube.com Chalcones, formed from the condensation of an acetylnaphthalene with an aromatic aldehyde, are prominent intermediates in this context. ekb.egresearchgate.netresearchgate.nettsijournals.com These α,β-unsaturated ketones can undergo cyclization reactions with various reagents to form a range of five- and six-membered heterocycles.
| Reagent | Resulting Heterocycle |
| Hydrazine Hydrate | Pyrazoline |
| Hydroxylamine | Isoxazole |
| Urea | Oxazine |
| Thiourea | Thiazine |
Another approach involves the reaction of the acetylnaphthalene itself with reagents like phenylhydrazine (B124118) or thiosemicarbazide (B42300) to directly form hydrazones or thiosemicarbazones, which can be cyclized or used as ligands. ekb.eg The synthesis of acenaphthylene-fused heteroarenes via palladium-catalyzed cascade reactions of dihalonaphthalenes with heteroarylboronic acids also provides a powerful tool for constructing complex polycyclic aromatic systems. beilstein-journals.org
Structure-Reactivity Correlation Studies of Derivatives
The relationship between the structure of naphthalene derivatives and their reactivity or biological activity is a subject of significant research. For a series of 22 naphthalene derivatives, a quantitative structure-activity relationship (QSAR) model was developed. nih.gov The study found that the biological response was correlated with several parameters, including hydrogen acceptance (Ha), the hydrophobic substituent constant (π), the polar electronic substituent constant (F), the substituent molar connectivity index (¹Χv), and the resonance electronic substituent constant (R). nih.gov The Ha and π parameters were identified as the most important factors. nih.gov Such models can be valuable in predicting the properties of newly synthesized derivatives of this compound and in guiding the design of analogs with specific desired characteristics.
Exploratory Research Applications and Methodological Contributions of 8 Acetylnaphthalen 2 Yl Acetate
Application in Synthetic Method Development
In the realm of synthetic organic chemistry, the development of novel and efficient reaction methodologies is paramount. 8-Acetylnaphthalen-2-yl acetate (B1210297) and its structural motifs have been investigated for their potential in advancing these methods.
Leaving and Protecting Group Research: The acetate group in 8-acetylnaphthalen-2-yl acetate can function as a leaving group in nucleophilic substitution reactions. Research into the reactivity of such acetate groups on aromatic rings contributes to a deeper understanding of reaction mechanisms and can lead to the development of new synthetic strategies. While direct research on this compound as a leaving group is not extensively documented, the principles governing the behavior of acetate on naphthalene (B1677914) rings are of fundamental interest. Similarly, the acetyl and acetate moieties can be considered in the context of protecting group chemistry. Protecting groups are essential for masking reactive functional groups during a multi-step synthesis. The specific reactivity of the acetyl and acetate groups on the naphthalene scaffold could be exploited for selective protection and deprotection strategies in the synthesis of complex molecules.
Role in Advanced Analytical Methodologies
The purity and identity of chemical compounds are critical in research. Reference standards play a crucial role in analytical methodologies to ensure the accuracy and reliability of experimental results.
Reference Standard: this compound can serve as a reference standard in various analytical techniques, such as chromatography (HPLC, GC) and spectroscopy (NMR, MS). By providing a well-characterized benchmark, it aids in the identification and quantification of related naphthalene derivatives in complex mixtures. This is particularly important in metabolic studies, environmental analysis, and quality control of chemical products.
Contribution to Understanding Fundamental Naphthalene Chemistry
The naphthalene ring system is a classic example of an aromatic compound, and its derivatives are instrumental in studying the principles of aromaticity and electronic effects.
Aromaticity and Resonance Studies: The presence of both an electron-withdrawing acetyl group and an electron-donating acetate group on the naphthalene ring of this compound creates a unique electronic environment. This substitution pattern allows for the investigation of how these opposing electronic effects influence the aromaticity and resonance of the naphthalene core. Spectroscopic and computational studies on such molecules provide valuable data on bond lengths, electron distribution, and reactivity, contributing to a more comprehensive understanding of fundamental chemical principles.
Potential as a Precursor in Specialized Organic Synthesis Research
The true power of many chemical compounds lies in their ability to serve as building blocks for more complex and functionally rich molecules.
Precursor for Complex Scaffolds and Advanced Intermediates: The this compound structure is a versatile precursor for the synthesis of more intricate molecular architectures. The acetyl and acetate groups offer multiple reaction sites for further chemical transformations. For instance, the acetyl group can undergo reactions at the carbonyl carbon or the adjacent methyl group, while the acetate group can be hydrolyzed to a hydroxyl group, which can then be further functionalized. This makes it a valuable starting material for creating complex scaffolds and advanced intermediates that are key components in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. A notable example is its use in the synthesis of fluorescent unnatural amino acids like L-3-(6-acetylnaphthalen-2-ylamino)-2-aminopropanoic acid (L-Anap), which can be genetically incorporated into proteins for in-vivo imaging. nih.govnih.govacs.org
Investigation as a Probe Molecule for Reaction Studies
Probe molecules are essential tools for elucidating reaction mechanisms and kinetics. Their specific properties allow researchers to monitor the progress of a reaction and gain insights into the transient species involved.
Monitoring Reaction Dynamics: The naphthalene moiety in this compound possesses intrinsic fluorescence. Changes in the fluorescence properties (intensity, wavelength, and lifetime) upon chemical transformation can be used to monitor reaction kinetics and probe the reaction environment. This makes it a potential probe molecule for studying various chemical reactions, including enzymatic assays and polymerization processes. For example, derivatives of naphthalene have been used to study the activation and ATP binding of enzymes. nih.gov
Integration into Academic Supramolecular Chemistry Research
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. These interactions are the basis of molecular recognition and self-assembly.
Host-Guest Interactions: The aromatic naphthalene core of this compound can participate in π-π stacking and other non-covalent interactions, making it a potential guest molecule in host-guest chemistry. nih.gov The study of how this molecule interacts with various host molecules, such as cyclodextrins, calixarenes, and other macrocycles, provides insights into the nature of these weak interactions. rsc.orgnih.govresearchgate.net This knowledge is crucial for the design of molecular sensors, drug delivery systems, and self-assembling nanomaterials.
Development of Fluorescent Probes utilizing Naphthalene Acetate Scaffold for Research Tools
The inherent fluorescence of the naphthalene ring system makes it an excellent scaffold for the development of fluorescent probes. mdpi.com These probes are designed to detect and quantify specific analytes or to visualize biological processes.
Research Tools for Sensing and Imaging: By chemically modifying the this compound structure, it is possible to create fluorescent probes that respond to specific ions, molecules, or environmental conditions like pH. rsc.org For example, the acetyl and acetate groups can be replaced with or used to attach recognition elements that bind to the target analyte. The binding event would then trigger a change in the fluorescence signal, allowing for sensitive and selective detection. nih.gov Naphthalene-based scaffolds have been successfully employed in the development of probes for various applications, including the detection of nitroreductase and the imaging of cellular processes. nih.govnih.gov The development of such probes is a vibrant area of research with significant implications for diagnostics, environmental monitoring, and cell biology. rsc.org
Compound Information Table
Future Research Directions and Unexplored Avenues for 8 Acetylnaphthalen 2 Yl Acetate
Emerging Synthetic Strategies and Technologies
The synthesis of naphthalene (B1677914) derivatives is a well-established field, but emerging technologies offer new avenues for efficiency, selectivity, and sustainability.
Flow Chemistry: Continuous flow chemistry presents a significant opportunity for the synthesis of 8-Acetylnaphthalen-2-yl acetate (B1210297). This technology offers advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. While specific flow chemistry routes to 8-Acetylnaphthalen-2-yl acetate have not been reported, studies on related compounds demonstrate the feasibility of this approach. For instance, the synthesis of other complex molecules has been successfully achieved using multi-step continuous-flow systems, showcasing the potential for tandem reactions and the telescoping of synthetic sequences. Future research could focus on developing a flow-based synthesis of this compound, potentially starting from readily available naphthalene precursors.
Photocatalysis: Photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions with high selectivity. The naphthalene moiety is known to participate in photochemical reactions. For example, the photocycloaddition of 2-acetylnaphthalene (B72118) to methyl cinnamate (B1238496) has been reported, proceeding via the n,π* triplet state of the acetylnaphthalene. rsc.org This suggests that this compound could also exhibit interesting photochemical reactivity. Future studies could explore the use of photocatalysis for the synthesis or functionalization of this compound, potentially leading to novel molecular architectures. The investigation of photocatalytic C-H activation or cross-coupling reactions on the naphthalene core would be a particularly promising avenue.
A hypothetical comparison of synthetic approaches is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Potential Challenges |
|---|---|---|
| Traditional Batch Synthesis | Well-established procedures for acylation and acetylation. | Potential for side reactions, purification challenges, scalability issues. |
| Flow Chemistry | Improved safety, reproducibility, and scalability; potential for process automation. | Requires specialized equipment and optimization of reaction parameters. |
| Photocatalysis | Mild reaction conditions, high selectivity, access to unique reaction pathways. | Substrate scope may be limited, potential for photodecomposition. |
Advanced Spectroscopic Probes for Real-Time Molecular Interactions
The photophysical properties of naphthalene derivatives make them attractive candidates for use as fluorescent probes. Acetylnaphthalenes, in particular, have been studied for their fluorescence characteristics. researchgate.net The presence of both an acetyl and an acetate group in this compound could lead to complex and environment-sensitive fluorescence behavior.
Future research should focus on a detailed photophysical characterization of this compound. This would involve determining its absorption and emission spectra, fluorescence quantum yield, and lifetime in various solvents. Advanced spectroscopic techniques, such as time-resolved fluorescence spectroscopy and fluorescence anisotropy, could be employed to study its interactions with biomolecules or other chemical species in real-time. The potential for this compound to act as a molecular rotor or a sensor for local polarity could also be investigated.
Development of Novel Computational Models for Predicting Compound Behavior
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for studying the electronic structure and properties of organic compounds. tandfonline.comresearchgate.netsid.ir
For this compound, computational models could be developed to:
Predict its three-dimensional structure and conformational preferences.
Calculate its spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption maxima, to aid in experimental characterization. sid.ir
Simulate its reactivity in various chemical transformations, providing insights into reaction mechanisms.
Predict its photophysical properties, including the energies of its excited states and the probabilities of different photophysical processes.
A computational study on protonated naphthalene has demonstrated the ability of DFT to distinguish between different isomers based on their calculated IR spectra. sid.ir Similar studies on this compound could provide valuable data for its identification and characterization.
Table 2: Potential Computational Studies on this compound
| Computational Method | Information to be Gained |
|---|---|
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, spectroscopic properties (NMR, IR, UV-Vis), reaction energetics. |
| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption and emission spectra, photophysical properties. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics, interactions with solvent molecules or biological targets. |
Expanded Scope in Mechanistic Organic Chemistry Research
The reactivity of naphthalene derivatives is a rich area of study in mechanistic organic chemistry. The presence of two different functional groups on the naphthalene ring of this compound offers opportunities to investigate various reaction mechanisms.
Future research could explore:
Electrophilic Aromatic Substitution: Investigating the regioselectivity of electrophilic substitution reactions on the substituted naphthalene ring.
Nucleophilic Aromatic Substitution: Studying the reactivity of the naphthalene core towards nucleophiles.
Reactions of the Acetyl Group: Exploring the diverse reactivity of the acetyl group, such as aldol (B89426) condensations, oxidations, and reductions.
Hydrolysis of the Acetate Group: Investigating the kinetics and mechanism of the hydrolysis of the acetate group under different conditions.
Studies on the reactions of acenaphthenequinones with various reagents have revealed a wide range of transformations, providing a basis for exploring the reactivity of acetylnaphthalenes. mdpi.com
Interdisciplinary Research Opportunities in Chemical Biology Tools (excluding clinical)
Naphthalene-based fluorescent probes have been utilized in chemical biology to study biological processes. For example, fluorescent unnatural amino acids containing a naphthalene moiety have been genetically encoded into proteins to report on local environments.
While direct clinical applications are excluded from this discussion, this compound could be explored as a fundamental tool in chemical biology. Its potential as a fluorescent probe for studying protein-protein interactions, enzyme activity, or cellular microenvironments warrants investigation. The synthesis of derivatives of this compound with reactive handles could enable its conjugation to biomolecules for targeted labeling and imaging studies.
Exploration of Photochemical Reactivity and Mechanisms
The photochemical behavior of naphthalene and its derivatives is a fascinating area of research. Photo-excited naphthalene can undergo reduction in the presence of an electron donor like triethylamine. rsc.org The irradiation of 2-acetylnaphthalene with methyl cinnamate leads to a [2+4] photocycloaddition product. rsc.org
The photochemical reactivity of this compound is largely unexplored. Future studies could investigate:
Photocycloaddition Reactions: Exploring the potential of this compound to participate in photocycloaddition reactions with various alkenes and alkynes.
Photoinduced Electron Transfer (PET): Investigating PET processes involving this compound as a photosensitizer or a substrate.
Photodegradation and Stability: Understanding the photostability of the compound and the mechanisms of its potential photodegradation pathways.
A deeper understanding of the photochemical mechanisms will be crucial for any potential applications of this compound in materials science or as a photoremovable protecting group.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Acetylnaphthalen-2-yl acetate, and how do reaction conditions influence yield?
- Methodology :
- Acetylation of naphthol derivatives : React 2-naphthol with acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine or DMAP catalysis). Monitor regioselectivity via TLC and optimize temperature (80–120°C) to favor C-8 acetylation .
- Post-functionalization : Introduce the acetyl group after esterification using protecting-group strategies (e.g., tert-butyldimethylsilyl for hydroxyl protection) to avoid competing reactions .
- Yield optimization : Use kinetic studies (HPLC or GC-MS) to identify side products (e.g., diacetylated isomers) and adjust stoichiometry or solvent polarity (toluene vs. DMF) .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodology :
- NMR analysis : Assign peaks via - and -NMR, focusing on downfield shifts for the acetate carbonyl (δ 168–172 ppm) and acetyl group (δ 2.6–2.8 ppm for CH). Compare with 2-naphthyl acetate reference data .
- Mass spectrometry : Use high-resolution ESI-MS or EI-MS to confirm molecular ion [M+H] and fragmentation patterns (e.g., loss of acetate or acetyl groups) .
- IR spectroscopy : Identify ester C=O stretches (~1740 cm) and aromatic C-H bends (~830 cm) .
Q. What stability considerations are critical for handling this compound in experimental workflows?
- Methodology :
- Thermal stability : Perform TGA/DSC to determine decomposition temperatures (>150°C typical for aryl acetates) .
- Hydrolytic sensitivity : Test pH-dependent degradation (e.g., in aqueous buffers at 25–37°C) using UV-Vis or HPLC to track ester hydrolysis .
- Storage recommendations : Store under inert gas (N) at –20°C in amber vials to prevent oxidation or photodegradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Methodology :
- Crystal growth : Use slow evaporation from ethanol/chloroform mixtures. Optimize supersaturation to obtain diffraction-quality crystals .
- Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets. Refine structures via SHELXL (anisotropic displacement parameters, twin correction) .
- Validation : Compare bond lengths/angles with DFT-optimized geometries (e.g., B3LYP/6-311G**) to confirm stereoelectronic effects .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT calculations : Map electrostatic potential surfaces (EPS) to identify electrophilic sites (e.g., carbonyl carbons). Use Fukui indices to predict regioselectivity .
- MD simulations : Model solvation effects (e.g., in DMSO or THF) to assess steric hindrance around the acetate group .
- Transition-state analysis : Calculate activation barriers for hydrolysis or transesterification using QM/MM approaches .
Q. How do conflicting toxicological data for naphthalene derivatives inform risk assessment of this compound?
- Methodology :
- In vitro assays : Use hepatic microsomes (CYP450 isoforms) to evaluate metabolic activation pathways (e.g., epoxidation) and compare with naphthalene toxicity profiles .
- Dose-response modeling : Apply benchmark dose (BMD) analysis to reconcile discrepancies between acute (cell viability) and chronic (mutagenicity) endpoints .
- Omics integration : Correlate transcriptomic data (RNA-seq) with phenotypic outcomes to identify biomarkers of exposure .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
- Methodology :
- Purity verification : Use preparative HPLC to isolate isomers or impurities. Cross-validate with elemental analysis (C/H/O%) .
- Interlaboratory studies : Share samples with independent labs using standardized protocols (e.g., ASTM methods) to assess reproducibility .
- Meta-analysis : Aggregate literature data (e.g., via Web of Science) and apply multivariate statistics to identify outliers or systematic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
